2-(2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-[2-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N8O3/c34-20(15-32-24(35)18-8-4-5-9-19(18)25(32)36)30-10-12-31(13-11-30)22-21-23(27-16-26-22)33(29-28-21)14-17-6-2-1-3-7-17/h1-9,16H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIYRIAMBVRVFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)CN5C(=O)C6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors. This suggests that the compound may interact with multiple targets, contributing to its biological activity.
Mode of Action
One study found that a similar compound could induce apoptosis of cancer cells, likely through the mitochondrial pathway. This process involved a decrease in the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak, and PUMA, as well as down-regulation of Bcl-2 and Mcl-1.
Biochemical Pathways
Given its potential to induce apoptosis, it may affect pathways related to cell survival and death, such as the bcl-2 family pathways and caspase pathways.
Result of Action
As mentioned, the compound may induce apoptosis in cancer cells. This suggests that the compound could have potential antiproliferative or anticancer effects.
Biochemical Analysis
Biochemical Properties
The compound interacts with CDK2, a cyclin-dependent kinase, and inhibits its activity. This interaction is believed to be due to the compound’s ability to fit into the CDK2 active site through essential hydrogen bonding. The inhibition of CDK2 can lead to alterations in cell cycle progression, potentially leading to apoptosis within certain cell types.
Cellular Effects
The compound has been shown to have significant effects on various types of cells. Most notably, it has been found to inhibit the growth of three examined cell lines, including MCF-7, HCT-116, and HepG-2. The compound exerts its effects by altering cell cycle progression and inducing apoptosis within these cells.
Molecular Mechanism
At the molecular level, the compound exerts its effects by inhibiting the activity of CDK2. This inhibition is achieved through the compound’s ability to fit into the CDK2 active site, forming essential hydrogen bonds. This interaction leads to alterations in cell cycle progression and can induce apoptosis within cells.
Temporal Effects in Laboratory Settings
The compound has been shown to have significant inhibitory activity against CDK2, suggesting that it may have long-term effects on cellular function.
Biological Activity
The compound 2-(2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a complex synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.41 g/mol. Its structure incorporates a triazole ring fused with a pyrimidine moiety, linked to a piperazine group and an isoindoline derivative, which may contribute to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds containing triazole and pyrimidine structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound's triazole moiety is known to inhibit specific enzymes involved in cancer cell proliferation. It may also induce apoptosis in cancer cells by activating caspase pathways.
- Case Studies : In vitro studies have shown that derivatives of triazolo[4,5-d]pyrimidine can inhibit the growth of various cancer cell lines. For example, a related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells .
Antimicrobial Activity
Compounds similar to the one have also been evaluated for their antimicrobial properties:
- Activity Spectrum : Research indicates that certain triazole derivatives exhibit broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria.
- Research Findings : A study reported that benzothioate derivatives showed significant antibacterial activity compared to standard antibiotics .
Neuroprotective Effects
The potential neuroprotective effects of this compound are noteworthy:
- Adenosine Receptor Antagonism : Some studies suggest that derivatives can act as antagonists at the A2A adenosine receptor, which is implicated in neurodegenerative diseases like Parkinson's and Alzheimer's . This mechanism may provide therapeutic avenues for treating these conditions.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 = 6.2 μM (HCT-116) | |
| Antimicrobial | Significant activity against pathogens | |
| Neuroprotective | A2A receptor antagonism |
Structure-Activity Relationship (SAR)
| Compound Structure | Activity Type | IC50 Value |
|---|---|---|
| Triazolo[4,5-d]pyrimidine Derivative | Anticancer | 6.2 μM |
| Benzothioate Derivative | Antimicrobial | Varies |
| Piperazine-containing Compound | Neuroprotective | Not specified |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substitution Patterns
The triazolo[4,5-d]pyrimidine scaffold is shared with several analogs, but substituents critically modulate pharmacological profiles. Key comparisons include:
3-(4-Fluorobenzyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Structural Differences: Benzyl Substitution: 4-Fluorobenzyl vs. benzyl in the target compound. Fluorine atoms often enhance metabolic stability and binding affinity via electronegative interactions . Piperazine Attachment: A phenylpiperazine group replaces the isoindoline-dione-linked piperazine in the target.
Naftopidil (α1-Adrenoceptor Blocker)
- Core Structure : Quinazoline (distinct from triazolo-pyrimidine).
- Functional Groups : Piperazine moiety shared with the target compound.
- Activity: Induces apoptosis in cancer cells via caspase-3/8 activation, independent of α1-adrenoceptor blocking .
Pharmacokinetic and Pharmacodynamic Hypotheses
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
